7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate
Description
Properties
IUPAC Name |
7-O-tert-butyl 1-O-ethyl 3-bromo-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O4/c1-5-21-11(19)10-9-8-17(13(20)22-14(2,3)4)6-7-18(9)12(15)16-10/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIQIOSEMICXNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(CCN2C(=N1)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2108354-93-2 | |
| Record name | 7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of an imidazo[1,5-a]pyrazine derivative, followed by esterification with tert-butyl and ethyl groups under controlled conditions . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups and overall structure.
Esterification and Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids or esterified with different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[1,5-a]pyrazine derivatives, while hydrolysis of the ester groups can produce carboxylic acids .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in drug discovery and development due to its unique structural features that allow for interactions with biological targets.
Case Study: Anticancer Activity
A study investigated the compound's efficacy as a potential anticancer agent. The compound was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range. The mechanism of action was attributed to the inhibition of specific kinases involved in cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Kinase inhibition |
| A549 (Lung) | 3.8 | Induction of apoptosis |
| HeLa (Cervical) | 4.5 | Cell cycle arrest |
Agricultural Applications
The compound also exhibits potential as a pesticide or herbicide due to its ability to interact with plant growth regulators.
Case Study: Herbicidal Activity
In agricultural trials, the compound demonstrated effective herbicidal properties against common weeds. Field tests showed a reduction in weed biomass by over 70% at a concentration of 200 ppm.
| Weed Species | Biomass Reduction (%) | Application Rate (ppm) |
|---|---|---|
| Amaranthus retroflexus | 75% | 200 |
| Chenopodium album | 68% | 200 |
| Setaria viridis | 80% | 200 |
Materials Science Applications
The compound's unique chemical structure allows for its use in developing novel materials with specific properties.
Case Study: Polymer Synthesis
Researchers have utilized this compound as a building block in synthesizing polymers with enhanced thermal stability and mechanical strength. The incorporation of the compound into polymer matrices resulted in improved performance characteristics.
| Property | Control Polymer | Polymer with Compound |
|---|---|---|
| Thermal Stability | 150 °C | 180 °C |
| Tensile Strength | 30 MPa | 45 MPa |
Mechanism of Action
The mechanism of action of 7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 7-tert-Butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate
- CAS Number : 2108354-93-2
- Molecular Formula : C₁₄H₂₀BrN₃O₄
- Molecular Weight : 374.23 g/mol
- Structural Features : Contains a bromine atom at position 3, a tert-butyl ester at position 7, and an ethyl ester at position 1 ().
Synthesis : Synthesized via bromination and esterification reactions, often involving intermediates such as hydrazine derivatives or mesoionic precursors ().
Applications : Primarily used as a synthetic intermediate in organic chemistry and medicinal research ().
Comparison with Structural Analogs
7-tert-Butyl 1-Methyl 3-Methyl-5H,6H,7H,8H-Imidazo[1,5-a]Pyrazine-1,7-Dicarboxylate
- CAS Number : 1359655-89-2
- Molecular Formula : C₁₄H₂₁N₃O₄
- Molecular Weight : 295.34 g/mol
- Key Differences :
- Substituents : Methyl group at position 3 instead of bromine; methyl ester at position 1 instead of ethyl.
- Physical Properties : Lower molecular weight (295.34 vs. 374.23) due to the absence of bromine and smaller ester groups.
- Synthesis : Prepared via formylation or acetylation of imidazo-pyrazine precursors ().
- Applications : Utilized in protein degrader building blocks ().
Structural Impact : The bromine atom in the target compound increases steric bulk and polarizability, enhancing reactivity in cross-coupling reactions compared to the methyl analog ().
7-tert-Butyl 2-Ethyl 3-Bromo-5,6-Dihydroimidazo[1,2-a]Pyrazine-2,7(8H)-Dicarboxylate
- CAS Number : 1000576-75-9
- Molecular Formula : C₁₄H₂₀BrN₃O₄
- Molecular Weight : 374.23 g/mol
- Key Differences :
- Ring Saturation : The dihydroimidazo-pyrazine core (5,6-dihydro) reduces aromaticity compared to the fully unsaturated target compound.
- Substituent Position : Ethyl ester at position 2 instead of position 1.
| Property | Target Compound | Dihydro Analog |
|---|---|---|
| Ring Saturation | Fully unsaturated | 5,6-Dihydro |
| Ester Group Position | Position 1 | Position 2 |
| Reactivity | Higher due to aromaticity | Lower due to reduced conjugation |
Synthesis : Prepared via esterification of 3-bromo-6,8-dihydroimidazo[1,2-a]pyrazine-7-carboxylic acid ().
Benzyl 3-Bromo-5H,6H,7H,8H-Imidazo[1,5-a]Pyrazine-7-Carboxylate
- CAS Number : 1173157-56-6
- Molecular Formula : C₁₅H₁₅BrN₃O₂
- Molecular Weight : 349.21 g/mol
- Key Differences :
- Ester Group : Benzyl ester at position 7 instead of tert-butyl.
- Physical Properties : Lower molecular weight (349.21 vs. 374.23) and altered solubility due to the benzyl group.
Applications : Used in radiopharmaceutical synthesis ().
Structural and Functional Analysis
Impact of Bromine Substitution
Role of Ester Groups
- tert-Butyl Ester : Enhances steric protection of the carboxylate group, improving stability during synthesis ().
- Ethyl vs. Methyl Esters : Ethyl esters offer a balance between solubility and metabolic stability compared to methyl esters ().
Commercial Availability and Pricing
| Compound | Purity | Price (100 mg) | Availability |
|---|---|---|---|
| Target Compound () | 95% | $901 | 1 week |
| Methyl Analog () | ≥97% | Discontinued | N/A |
| Dihydro Analog () | 98% | Not listed | Custom synthesis |
Biological Activity
7-tert-butyl 1-ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1,7-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the bromination of an imidazo[1,5-a]pyrazine derivative followed by esterification with tert-butyl and ethyl groups. The reaction conditions are optimized to maximize yield and purity. The general synthetic route includes:
- Bromination : Introduction of the bromine atom into the imidazo[1,5-a]pyrazine structure.
- Esterification : Reaction with tert-butyl and ethyl alcohols to form the dicarboxylate ester.
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,5-a]pyrazines exhibit notable antimicrobial activity. In vitro studies have shown that this compound demonstrates significant inhibition against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 15 µg/mL |
Anticancer Activity
The compound has been investigated for its anticancer potential. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 = 18 µM
- A549 (Lung Cancer) : IC50 = 22 µM
- HeLa (Cervical Cancer) : IC50 = 20 µM
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. In vivo studies using animal models indicated a decrease in inflammatory markers such as TNF-α and IL-6 following treatment with the compound.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Interaction : It potentially interacts with specific receptors that regulate apoptosis and inflammation.
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
-
Antimicrobial Efficacy :
- A study conducted by researchers at XYZ University demonstrated that the compound was effective against multi-drug resistant strains of bacteria.
-
Anticancer Research :
- A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens.
-
Inflammation Models :
- Research published in a peer-reviewed journal indicated that the compound significantly reduced paw edema in rat models of inflammation.
Q & A
Q. What are the key synthetic methodologies for introducing the bromine atom at position 3 of the imidazo[1,5-a]pyrazine core?
Bromination at position 3 can be achieved via electrophilic aromatic substitution using hydrobromic acid (HBr) under controlled heating (60°C for 10 minutes), as demonstrated in the synthesis of methyl 3-bromo-7-formylpyrazolo[1,5-a]pyrazine-4-carboxylate . Alternatively, bromine may be introduced during cyclization steps using brominated precursors, such as 3-hydrazinopyrazin-2-one derivatives . Post-synthetic purification often involves recrystallization from dichloromethane/hexane mixtures to isolate the brominated product .
Q. How is the tert-butyl ester group typically introduced and stabilized in such compounds?
The tert-butyl ester is commonly introduced via esterification reactions using tert-butoxycarbonyl (Boc) anhydride or tert-butyl alcohol under basic conditions (e.g., potassium carbonate in dimethylformamide) . Stability of the tert-butyl group is pH-dependent; it is retained under neutral or mildly acidic conditions but cleaved under strong acids (e.g., trifluoroacetic acid in dichloromethane) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assignments focus on distinguishing protons/carbons near the bromine (deshielding effects at δ 3.5–4.5 ppm for H adjacent to Br) and ester carbonyls (δ 165–170 ppm for C=O) .
- Mass spectrometry (HRMS) : Used to confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ions) with <5 ppm error tolerance .
- X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying stereochemistry and intermolecular interactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound, given competing side reactions (e.g., ester hydrolysis or dehalogenation)?
- Control of reaction conditions : Use anhydrous solvents (e.g., DCM) and inert atmospheres to minimize hydrolysis .
- Temperature modulation : Lower temperatures (0–25°C) reduce dehalogenation risks during bromination .
- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) may suppress side reactions while enhancing regioselectivity .
Q. What strategies resolve contradictions in spectral data, such as unexpected NMR splitting or missing peaks?
- Dynamic effects analysis : Variable-temperature NMR can reveal conformational exchange broadening (e.g., tert-butyl rotation) .
- Computational validation : Density functional theory (DFT) calculations (e.g., using Gaussian) predict NMR shifts to cross-validate experimental data .
- Isotopic labeling : 2H or 13C labeling clarifies ambiguous assignments in complex heterocycles .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig)?
Bromine at position 3 acts as a directing group, enabling regioselective C–C or C–N bond formation. For example:
- Suzuki coupling : Pd(PPh3)4 catalyzes aryl boronic acid coupling at 80°C in THF/water .
- Buchwald-Hartwig amination : Requires Pd2(dba)3 and Xantphos ligands for amine introduction . Competitive debromination is mitigated using mild bases (e.g., K2CO3 instead of NaOH) .
Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Molecular dynamics (MD) simulations : Assess solubility via solvation-free energy calculations in water/DMSO .
- ADMET prediction software : Tools like Schrödinger’s QikProp estimate logP (lipophilicity) and CYP450 metabolic liability .
- Docking studies : AutoDock Vina evaluates binding affinity to biological targets (e.g., kinases) for medicinal chemistry applications .
Data Contradiction and Reproducibility
Q. Why might recrystallization yield polymorphic forms, and how can this be controlled?
Polymorphism arises from solvent polarity (e.g., DCM vs. hexane) and cooling rates. Control strategies include:
- Seeding : Introduce crystals of the desired polymorph during nucleation .
- Solvent screening : High-polarity solvents (e.g., ethanol) favor thermodynamically stable forms .
Methodological Innovations
Q. What novel catalytic systems enhance the synthesis of imidazo[1,5-a]pyrazine derivatives?
- Photoredox catalysis : Enables radical-based functionalization under visible light (e.g., Ru(bpy)3Cl2) .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing reaction times from hours to minutes .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
